8-(4-Bromophenyl)-6-azaspiro[3.4]octane
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Overview
Description
8-(4-Bromophenyl)-6-azaspiro[34]octane is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and an azaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Bromophenyl)-6-azaspiro[3One common method includes the cyclization of a suitable precursor under basic conditions, followed by bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(4-Bromophenyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-(4-Bromophenyl)-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(4-Bromophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azaspiro core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
- 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxamide
- 2,6-Diazaspiro[3.4]octane
Comparison: 8-(4-Bromophenyl)-6-azaspiro[3.4]octane is unique due to its specific combination of a bromophenyl group and an azaspiro core. This structure imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds. For instance, the presence of the bromophenyl group enhances its potential for substitution reactions, while the azaspiro core contributes to its stability and rigidity .
Properties
Molecular Formula |
C13H16BrN |
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Molecular Weight |
266.18 g/mol |
IUPAC Name |
8-(4-bromophenyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C13H16BrN/c14-11-4-2-10(3-5-11)12-8-15-9-13(12)6-1-7-13/h2-5,12,15H,1,6-9H2 |
InChI Key |
FNGYCURQJCAFJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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